molecular formula C15H22N2O4 B13145234 Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate

Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate

Cat. No.: B13145234
M. Wt: 294.35 g/mol
InChI Key: OCWVWYNSZSPHRG-UHFFFAOYSA-N
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Description

Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and a phenyl ring. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation .

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]anilino]acetate

InChI

InChI=1S/C15H22N2O4/c1-5-20-13(18)10-16-11-7-6-8-12(9-11)17-14(19)21-15(2,3)4/h6-9,16H,5,10H2,1-4H3,(H,17,19)

InChI Key

OCWVWYNSZSPHRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=CC(=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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